7-Bromo-4H-chromen-4-one
Overview
Description
7-Bromo-4H-chromen-4-one is a brominated derivative of chromone, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Chromones are oxygen-containing heterocycles that serve as key building blocks in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
7-Bromo-4H-chromen-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives have been shown to interact with various targets, leading to diverse biological activities . The absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
Biochemical Pathways
infantum .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound also has a log P value (iLOGP) of 2.15, indicating its lipophilicity .
Result of Action
Chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Action Environment
The compound’s lipophilicity (log p value of 215) suggests that it may be influenced by factors such as pH and the presence of other lipophilic substances .
Biochemical Analysis
Biochemical Properties
7-Bromo-4H-chromen-4-one exhibits significant variations in biological activities
Cellular Effects
Chromanone derivatives, a class of compounds to which this compound belongs, have been shown to exhibit a wide range of pharmacological activities .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: While specific industrial methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for precise addition of bromine and temperature control is common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives and reduction reactions to yield reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted chromones.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
4H-chromen-4-one: The parent compound, lacking the bromine substitution.
6-Bromo-4H-chromen-4-one: Another brominated derivative with the bromine atom at a different position.
7-Chloro-4H-chromen-4-one: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 7-Bromo-4H-chromen-4-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity in certain chemical reactions and its efficacy in biological applications compared to its non-brominated or differently substituted analogues .
Properties
IUPAC Name |
7-bromochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOCYNUAWVKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595586 | |
Record name | 7-Bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168759-60-2 | |
Record name | 7-Bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMOCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.